molecular formula C8H3F2NO5 B6618533 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde CAS No. 1103246-94-1

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde

Cat. No.: B6618533
CAS No.: 1103246-94-1
M. Wt: 231.11 g/mol
InChI Key: IPNZFKVPORDJPU-UHFFFAOYSA-N
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Description

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is a complex organic compound characterized by the presence of fluorine, nitro, and aldehyde functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde typically involves multi-step organic reactions. One common method includes the nitration of a suitable precursor followed by fluorination and subsequent formylation. The reaction conditions often require controlled temperatures and the use of specific catalysts to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale nitration and fluorination processes, utilizing advanced reactors and continuous flow systems to maintain consistent quality and efficiency. The use of automated systems and stringent quality control measures are essential to produce this compound on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form carboxylic acids.

    Reduction: The nitro group can be reduced to an amine.

    Substitution: The fluorine atoms can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base such as sodium hydroxide (NaOH).

Major Products

    Oxidation: 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carboxylic acid.

    Reduction: 2,2-difluoro-5-amino-1,3-dioxaindane-4-carbaldehyde.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential use in drug development due to its unique chemical structure.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde involves its interaction with various molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to potential biological effects. The fluorine atoms may enhance the compound’s stability and bioavailability, making it a valuable candidate for further research.

Comparison with Similar Compounds

Similar Compounds

    2,2-difluoro-7-(hydroxymethyl)-1,3-dioxaindane-4-carbaldehyde: Similar structure but with a hydroxymethyl group instead of a nitro group.

    2,2-difluoro-1,3-benzodioxole-4-carbaldehyde: Lacks the nitro group, making it less reactive in certain chemical reactions.

Uniqueness

2,2-difluoro-5-nitro-1,3-dioxaindane-4-carbaldehyde is unique due to the presence of both nitro and fluorine groups, which confer distinct chemical reactivity and potential biological activities. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

2,2-difluoro-5-nitro-1,3-benzodioxole-4-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H3F2NO5/c9-8(10)15-6-2-1-5(11(13)14)4(3-12)7(6)16-8/h1-3H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IPNZFKVPORDJPU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1[N+](=O)[O-])C=O)OC(O2)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H3F2NO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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